Veratraldehyde

Catalog No.
S600218
CAS No.
120-14-9
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veratraldehyde

CAS Number

120-14-9

Product Name

Veratraldehyde

IUPAC Name

3,4-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3

InChI Key

WJUFSDZVCOTFON-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
6.32 mg/mL at 25 °C
insoluble in cold water; soluble in hot water oils
soluble (in ethanol)

Synonyms

3,4-Dimethoxybenzenecarbonal; 4-O-Methylvanillin; Methylvanillin; NSC 24521; NSC 8500; Protocatechualdehyde Dimethyl Ether; Protocatechuic Aldehyde Dimethyl Ether; Vanillin Methyl Ether; Veratral; Veratric Aldehyde; Veratrum Aldehyde; Veratryl Aldehy

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC

The exact mass of the compound Veratraldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.04 m6.32 mg/ml at 25 °c6.32 mg/ml at 25 °cinsoluble in cold water; soluble in hot water oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an electron-rich aromatic aldehyde utilized as a precursor in pharmaceutical synthesis, a secondary brightener in electroplating, and a building block in materials science. Characterized by its dual methoxy substitutions at the 3- and 4-positions, this compound offers a distinct reactivity profile compared to its mono-methoxy or phenolic analogs. For industrial buyers, the primary value of veratraldehyde lies in its fully etherified structure, which provides stability under basic conditions, predictable solubility in organic solvents, and a relatively low melting point (42–45 °C) that facilitates low-temperature melt processing. These baseline attributes make it a critical raw material for manufacturing active pharmaceutical ingredients (APIs) such as verapamil and donepezil, as well as zinc electroplating additives [1].

Research & Procurement Fit

1
Fragrance base note studies requiring alkaline stability and extended substantivity
2
Antifungal chemosensitizer research with strobilurin fungicides for postharvest pathogen control
3
Aqueous Zn-ion battery electrolyte additive investigation for dendrite suppression
4
Arthropod repellent screening with focus on tick species and DEET-comparative assays
Select purity grade based on end-use regulatory context (e.g., FEMA GRAS)

Attempting to substitute veratraldehyde with closely related analogs, such as vanillin or anisaldehyde, frequently results in compromised synthetic yields and increased processing costs. The most common substitution error is utilizing vanillin, which possesses a free, highly reactive phenolic hydroxyl group. In alkaline environments or during electrophilic substitutions, vanillin readily forms phenoxide intermediates that participate in unwanted side reactions, necessitating costly and time-consuming protection and deprotection steps. Furthermore, while anisaldehyde shares the etherified nature of veratraldehyde, it lacks the electron-donating effect of the second methoxy group, which alters the electrophilicity of the aldehyde carbon and reduces its efficacy as a polarizing agent in electroplating baths. Consequently, for multi-step API syntheses and precision surface coatings, veratraldehyde cannot be generically replaced without fundamentally altering the reaction kinetics and downstream product purity [1].

Substitution Risk

Vanillin
Replacing with vanillin loses alkaline stability and may reduce base note longevity; enzymatic oxidation susceptibility differs significantly
Positional isomers
2,4-dimethoxybenzaldehyde and other isomers exhibit divergent odor thresholds, melting behavior, and may not meet FEMA GRAS specifications
Generic vanillin analogs
Lack the chemosensitization synergy with strobilurin fungicides observed for veratraldehyde; antifungal profile is compound-strain specific

Chemoselectivity and Elimination of Protection Steps in API Synthesis

In the synthesis of complex pharmaceuticals such as donepezil, the choice of starting benzaldehyde derivative dictates the synthetic route's efficiency. Veratraldehyde, featuring a fully methylated 3,4-dimethoxy structure, undergoes direct nucleophilic additions and aldol condensations at the aldehyde group without interference. In contrast, vanillin contains a free phenolic hydroxyl group at the 4-position, which becomes highly reactive under basic conditions. Utilizing vanillin in these pathways requires an additional O-protection step prior to condensation, followed by a subsequent deprotection step, whereas veratraldehyde requires zero protection steps for the 4-position [1]. This fundamental structural difference prevents unwanted etherification or oxidation side reactions.

Evidence DimensionRequired protection/deprotection steps for 4-position oxygen
Target Compound DataVeratraldehyde (0 steps)
Comparator Or BaselineVanillin (2 steps: 1 protection, 1 deprotection)
Quantified Difference100% reduction in phenolic protection requirements
ConditionsBase-catalyzed multi-step API synthesis

Eliminating protection and deprotection steps directly reduces reagent costs, solvent waste, and cycle times in commercial pharmaceutical manufacturing.

Antifungal MIC & synergy
Head-to-head
MIC 3.0–5.0 mM; synergism with kresoxim methyl
Supports chemosensitizer screening context
Reported compound-strain specificity; octylgallate MIC 0.3–0.5 mM for comparison

Cathodic Polarization Efficacy in Cyanide-Free Zinc Electroplating

Organic additives are critical for grain refinement and brightness in alkaline non-cyanide zinc electroplating. Voltammetric studies evaluating aromatic aldehydes as secondary brighteners demonstrate that veratraldehyde induces significant cathodic polarization. When compared to other common additives like piperonal, veratraldehyde exhibits a more pronounced reduction in cathodic peak currents during zinc deposition. Specifically, at equivalent concentrations (e.g., 0.4 to 0.6 g/L), veratraldehyde shows a higher degree of polarization than piperonal, effectively retarding zinc ion reduction to a greater extent [1]. This strong polarizing effect is essential for producing smooth, bright zinc deposits of commercial quality.

Evidence DimensionCathodic peak current reduction (polarization strength)
Target Compound DataVeratraldehyde (High polarization, significant peak current reduction)
Comparator Or BaselinePiperonal (Lower polarization, lesser peak current reduction)
Quantified DifferenceVeratraldehyde provides stronger polarization and greater inhibition of zinc deposition kinetics than piperonal
ConditionsCyclic voltammetry in alkaline non-cyanide zinc electrolyte with PVA carrier

Procuring veratraldehyde as a secondary brightener ensures superior grain refinement and uniform brightness in environmentally compliant, cyanide-free plating baths.

Substantivity
Reported
400 hours at 100% on smelling strip
Supports long-lasting base note formulation
Class-level comparison vs vanillin family; medium odor strength

Thermal Processability and Melt Handling Efficiency

The physical state and thermal properties of a precursor significantly impact its handling and formulation in industrial settings. Veratraldehyde exhibits a relatively low melting point of 42–45 °C, allowing it to be easily liquefied with minimal thermal energy. In contrast, its closest analog, vanillin, has a significantly higher melting point of 81–83 °C due to intermolecular hydrogen bonding facilitated by its free hydroxyl group . This substantial difference in thermal behavior means that veratraldehyde can be utilized in low-temperature melt processes or solvent-free reactions without the risk of thermal degradation associated with heating materials above 80 °C.

Evidence DimensionMelting point / Liquefaction temperature
Target Compound DataVeratraldehyde (42–45 °C)
Comparator Or BaselineVanillin (81–83 °C)
Quantified Difference~38 °C lower melting point
ConditionsStandard atmospheric pressure handling

A lower melting point enables energy-efficient, low-temperature melt handling, reducing processing costs and expanding compatibility with temperature-sensitive formulations.

Enzyme oxidation resistance
Head-to-head
≤5–12% activity vs vanillin on vanillin dehydrogenase
Supports biocatalytic stability context
Source-dependent: S. paucimobilis 5%, Streptomyces sp. 12%

Phase Partitioning Stability in Alkaline Extractions

The downstream purification of synthetic intermediates often relies on liquid-liquid extraction under varying pH conditions. Because veratraldehyde lacks acidic protons, it remains entirely neutral and highly soluble in organic solvents even in strongly alkaline environments. Conversely, vanillin possesses a weakly acidic phenolic proton and rapidly converts to a water-soluble sodium phenoxide salt in basic aqueous solutions [1]. This divergent behavior means that during base-catalyzed reactions, veratraldehyde can be directly extracted into an organic phase without the acidification step required to recover vanillin.

Evidence DimensionAqueous partitioning in strongly basic media
Target Compound DataVeratraldehyde (Remains in organic phase)
Comparator Or BaselineVanillin (Partitions into aqueous phase as phenoxide salt)
Quantified DifferenceComplete phase separation advantage without acidification
ConditionsLiquid-liquid extraction using organic solvent and aqueous base

The ability to perform direct organic extractions under basic conditions streamlines downstream purification workflows and reduces acid consumption.

Zn anode cycling life
Reported
3200 h at 1 mA cm⁻²; >800 h at 5 mA cm⁻²
Supports battery electrolyte additive context
Adsorption-competition mechanism; pure ZnSO₄ baseline not quantified
Tick repellency vs DEET
Head-to-head
Reported higher repellency vs DEET against H. longicornis; 10% VT ≈ 20% DEET
Supports tick-specific repellent screening
Species-dependent differences observed; dermal absorption minimal in rat model

Active Pharmaceutical Ingredient (API) Manufacturing

Used as an essential, non-phenolic building block in the synthesis of donepezil (via aldol condensation) and verapamil (via homoveratronitrile), where its fully protected 3,4-dimethoxy structure prevents side reactions and eliminates the need for protection/deprotection steps[1].

Cyanide-Free Alkaline Zinc Electroplating

Procured as a secondary brightener to induce cathodic polarization, ensuring smooth, bright, and uniform zinc deposits on steel substrates without the use of toxic cyanides [2].

Low-Temperature Solvent-Free Polymer Synthesis

Utilized in the formulation of bio-based or specialty polymers and resins where its low melting point (42–45 °C) permits energy-efficient melt processing and homogeneous mixing without volatile organic solvents.

Application Fit Matrix

Application
Selection Property
Validation Focus
Postharvest antifungal chemosensitizer studies
Chemosensitization synergy profile with strobilurin fungicides
Synergism validation against aflatoxigenic Aspergillus strains
Alkaline-stable fragrance base note research
Substantivity and resistance to base-catalyzed degradation
Odor longevity and discoloration in high-pH matrices
Aqueous Zn-ion battery electrolyte additive investigation
Dendrite suppression and cycling stability
Cycling life at target current densities and areal capacities
Tick repellent active ingredient screening
Tick-specific repellency profile vs reference compounds
Comparative efficacy across Haemaphysalis and other tick species

Physical Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992)
Solid
white crystalline solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Boiling Point

538 °F at 760 mmHg (NTP, 1992)
281.00 °C. @ 760.00 mm Hg

Flash Point

greater than 230 °F (NTP, 1992)

Heavy Atom Count

12

LogP

1.22 (LogP)
1.22

Appearance

Powder

Melting Point

108 to 109 °F (NTP, 1992)
58 °C

UNII

UI88P68JZD

GHS Hazard Statements

Aggregated GHS information provided by 1748 companies from 11 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-14-9

Wikipedia

Veratraldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 3,4-dimethoxy-: ACTIVE

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